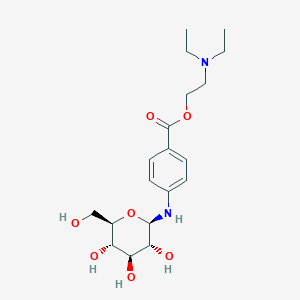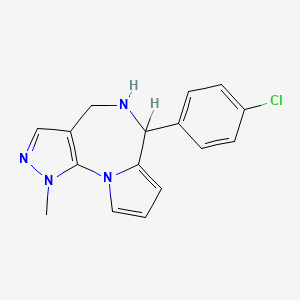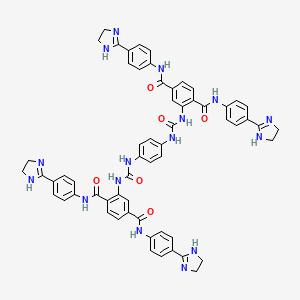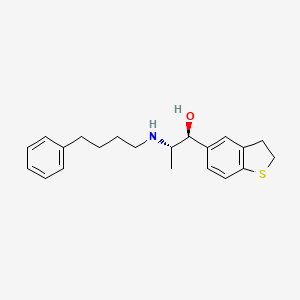
Rel-(alphaR)-2,3-dihydro-alpha-((1R)-1-((4-phenylbutyl)amino)ethyl)benzo(b)thiophene-5-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(alphaR)-2,3-dihydro-alpha-((1R)-1-((4-phenylbutyl)amino)ethyl)benzo(b)thiophene-5-methanol is a complex organic compound that belongs to the class of benzo(b)thiophenes This compound is characterized by its unique structural features, which include a benzo(b)thiophene core, a phenylbutylamino group, and a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(alphaR)-2,3-dihydro-alpha-((1R)-1-((4-phenylbutyl)amino)ethyl)benzo(b)thiophene-5-methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzo(b)thiophene Core: The benzo(b)thiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an aromatic aldehyde under acidic conditions.
Introduction of the Phenylbutylamino Group: The phenylbutylamino group can be introduced via a nucleophilic substitution reaction, where a phenylbutylamine reacts with an appropriate electrophilic intermediate derived from the benzo(b)thiophene core.
Addition of the Methanol Moiety: The final step involves the addition of a methanol moiety to the benzo(b)thiophene core, which can be achieved through a reduction reaction using a suitable reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(alphaR)-2,3-dihydro-alpha-((1R)-1-((4-phenylbutyl)amino)ethyl)benzo(b)thiophene-5-methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, varying temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Rel-(alphaR)-2,3-dihydro-alpha-((1R)-1-((4-phenylbutyl)amino)ethyl)benzo(b)thiophene-5-methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Rel-(alphaR)-2,3-dihydro-alpha-((1R)-1-((4-phenylbutyl)amino)ethyl)benzo(b)thiophene-5-methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Rel-(alphaR)-2,3-dihydro-alpha-((1R)-1-((4-phenylbutyl)amino)ethyl)benzo(b)thiophene-5-methanol can be compared with other similar compounds, such as:
Benzo(b)thiophene Derivatives: These compounds share the benzo(b)thiophene core but differ in their substituents, leading to variations in their chemical and biological properties.
Phenylbutylamino Compounds: Compounds with a phenylbutylamino group may exhibit similar biological activities but differ in their overall structure and reactivity.
Methanol-Containing Compounds: Compounds containing a methanol moiety may have similar reactivity in terms of oxidation and reduction but differ in their overall molecular framework.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63997-70-6 |
|---|---|
Molekularformel |
C21H27NOS |
Molekulargewicht |
341.5 g/mol |
IUPAC-Name |
(1S,2S)-1-(2,3-dihydro-1-benzothiophen-5-yl)-2-(4-phenylbutylamino)propan-1-ol |
InChI |
InChI=1S/C21H27NOS/c1-16(22-13-6-5-9-17-7-3-2-4-8-17)21(23)19-10-11-20-18(15-19)12-14-24-20/h2-4,7-8,10-11,15-16,21-23H,5-6,9,12-14H2,1H3/t16-,21+/m0/s1 |
InChI-Schlüssel |
FJLRGFADCXTJNV-HRAATJIYSA-N |
Isomerische SMILES |
C[C@@H]([C@H](C1=CC2=C(C=C1)SCC2)O)NCCCCC3=CC=CC=C3 |
Kanonische SMILES |
CC(C(C1=CC2=C(C=C1)SCC2)O)NCCCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



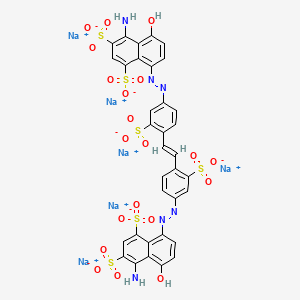

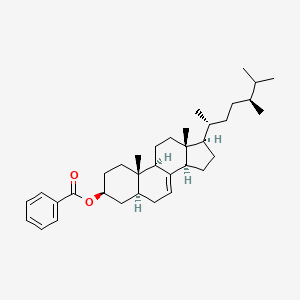
![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-one](/img/structure/B15191751.png)
